Industrial Synthesis Yield: 86.7% vs. Conventional Quinazolinone Cyclization Yields
The patented one-pot synthesis (CN114436974A) delivers 7-bromo-6-chloro-4(3H)-quinazolinone in 86.7% isolated yield from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate with cuprous bromide catalyst [1]. In contrast, standard quinazolin-4(3H)-one cyclization protocols for analogous dihalogenated substrates typically achieve 60–75% yield under comparable conditions, as inferred from class-level SAR reviews [2]. This represents a yield enhancement of approximately 12–27 percentage points, reducing both raw material consumption and waste generation per kilogram of product.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 86.7% (CN114436974A Example 1) |
| Comparator Or Baseline | 60–75% typical yield for analogous quinazolinone cyclizations (class-level inference from review data) |
| Quantified Difference | +12 to +27 percentage points |
| Conditions | 100 g scale, CuBr/NaI catalyst, KOH, acetonitrile–water, 100 °C, 6 h |
Why This Matters
Higher yield directly lowers the cost per gram for bulk procurement and improves process mass intensity, critical for veterinary pharmaceutical manufacturers operating on thin margins.
- [1] CN114436974A, "Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinone," China Patent, 2022. [Online]. Available: https://patents.google.com/patent/CN114436974A/en View Source
- [2] R. S. Keri, S. Budagumpi, R. K. Pai, and R. G. Balakrishna, "Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives," European Journal of Medicinal Chemistry, vol. 78, pp. 340–382, 2014. View Source
